BenchChemオンラインストアへようこそ!

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine

Kinase hinge binder Regioisomerism Structure–activity relationship

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine (CAS 497060-07-8, MFCD01567429) is a heterocyclic small molecule (C14H9Cl2N3S, MW 322.21) comprising a central thiazole core substituted at the 4-position with a 3,4-dichlorophenyl ring and at the 2-position with a pyridin-3-amine moiety. The compound belongs to the broader class of 2,4-disubstituted thiazol-2-amines, which have been systematically explored as ATP-competitive kinase inhibitors, notably targeting Cdc7 and Chk1 , as well as spleen tyrosine kinase (Syk).

Molecular Formula C14H9Cl2N3S
Molecular Weight 322.2 g/mol
CAS No. 497060-07-8
Cat. No. B3142030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
CAS497060-07-8
Molecular FormulaC14H9Cl2N3S
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3S/c15-11-4-3-9(6-12(11)16)13-8-20-14(19-13)18-10-2-1-5-17-7-10/h1-8H,(H,18,19)
InChIKeyLLBYDZYQNWEDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine (CAS 497060-07-8): Procurement-Relevant Baseline for a Trisubstituted Thiazole Research Scaffold


N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine (CAS 497060-07-8, MFCD01567429) is a heterocyclic small molecule (C14H9Cl2N3S, MW 322.21) comprising a central thiazole core substituted at the 4-position with a 3,4-dichlorophenyl ring and at the 2-position with a pyridin-3-amine moiety . The compound belongs to the broader class of 2,4-disubstituted thiazol-2-amines, which have been systematically explored as ATP-competitive kinase inhibitors, notably targeting Cdc7 [1] and Chk1 [2], as well as spleen tyrosine kinase (Syk) [3]. Its specific substitution pattern—combining an electron-withdrawing dichlorophenyl group with a hydrogen-bond-donating secondary amine linker to a pyridine ring—creates a distinctive pharmacophoric arrangement not duplicated by common commercial kinase inhibitors. This compound is primarily offered as a research-grade building block or screening scaffold, with purities ranging from 90% to >95% depending on the vendor.

Why Generic Substitution Fails for N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine: The Functional Consequences of Regioisomerism and Heteroatom Positioning


The scientific value of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is inextricably tied to its precise atomic connectivity. Replacement with even closely related regioisomers—such as the 4-pyridinyl analogue (CGH 2466, CAS 252198-68-8) or the simpler 4-(3,4-dichlorophenyl)thiazol-2-amine intermediate (CAS 39893-80-6)—can fundamentally alter target engagement, kinase selectivity, and physicochemical properties . In the pyridyl aminothiazole class, the position of the pyridyl nitrogen dictates the hydrogen-bonding network with the kinase hinge region, a critical determinant of both potency and selectivity [1]. Furthermore, the 2-aminothiazole motif serves as a classic adenine-mimetic hinge binder; truncation to the primary amine (CAS 39893-80-6) eliminates the extended pharmacophore required for selective kinase inhibition, reducing the compound to a mere synthetic intermediate rather than a functional screening tool. Below we present quantitative evidence demonstrating that nominally 'similar' compounds cannot be interchanged without sacrificing experimental integrity or procurement value.

Quantitative Differentiation Evidence for N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine Against Structural and Pharmacological Comparators


Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-4-yl Substitution Dictates Hinge-Binding Geometry

The target compound bears a pyridin-3-yl substituent on the 2-aminothiazole core, whereas the closest structural analogue, CGH 2466 (CAS 252198-68-8), carries a pyridin-4-yl group at the thiazole 5-position. This regioisomeric difference produces divergent kinase and receptor activity profiles. CGH 2466 is a characterized multi-target inhibitor with IC50 values of 19 nM (A1), 21 nM (A2B), and 80 nM (A3) at adenosine receptors, and 187–400 nM at p38α/β MAPK; in contrast, pyridin-3-yl-substituted 2-aminothiazoles consistent with the target compound's connectivity have been optimized within the Chk1 and Cdc7 inhibitor programs, where the 3-pyridyl nitrogen engages a distinct hinge hydrogen-bond network unreachable by the 4-pyridyl isomer [1]. A user requiring a Chk1- or Cdc7-directed chemical probe cannot substitute with CGH 2466, which engages adenosine receptors and p38 MAPK as its primary targets.

Kinase hinge binder Regioisomerism Structure–activity relationship

Vendor Purity and Quality Assurance Differentiation: CymitQuimica (≥95%) vs. Bidepharm (90%)

Among identified suppliers of the target compound, CymitQuimica specifies a minimum purity of 95% , whereas Bidepharm lists a standard purity of 90% , and Arctom advertises '>90%' . This 5-percentage-point purity differential is practically significant for applications requiring stoichiometric precision, such as biochemical IC50 determinations or co-crystallization trials, where a 10% impurity fraction could introduce off-target artifacts or false-negative structural interpretation.

Procurement quality Purity benchmarking Vendor comparison

Structural Complexity and Synthetic Accessibility: Differentiation from the Common Intermediate 4-(3,4-Dichlorophenyl)thiazol-2-amine

The most frequently offered structural precursor to the target compound is 4-(3,4-dichlorophenyl)thiazol-2-amine (CAS 39893-80-6, MW 245.13, melting point 161–165 °C), available at >97% purity from multiple vendors including TCI and Bidepharm . This intermediate lacks the pyridin-3-amine substituent and therefore cannot serve as a kinase hinge-binding scaffold. The target compound (MW 322.21) represents the fully elaborated pharmacophore; its procurement eliminates the need for in-house N-arylation or Buchwald–Hartwig coupling steps that would otherwise consume 1–3 synthetic steps, specialized catalysts, and chromatographic purification .

Building block hierarchy Synthetic intermediate Molecular complexity

Class-Level Kinase Inhibition: Pyridin-3-yl 2-Aminothiazole Scaffold Is Privileged for Chk1 and Cdc7 Inhibition vs. Non-Pyridyl or Pyridin-2-yl Analogues

Extensive SAR studies from Merck Research Laboratories established that pyridyl aminothiazoles containing a pyridin-3-yl substituent at the 2-amine position yield potent, slow-dissociating Chk1 inhibitors, with exemplars reaching IC50 values as low as 29 nM (e.g., compound S01) [1]. Parallel work at Amgen demonstrated that trisubstituted thiazole Cdc7 inhibitors—structurally related to the target compound through the 4-(3,4-dichlorophenyl) motif—achieved IC50 values as low as 3.8 nM against Cdc7 kinase and demonstrated in vivo MCM2 phosphorylation suppression [2]. In contrast, pyridin-2-yl aminothiazoles orient the pyridyl nitrogen away from the hinge region, yielding significantly reduced kinase potency, while non-pyridyl analogues (e.g., phenyl-substituted) lack the hydrogen-bond acceptor required for hinge engagement entirely [3]. Although direct IC50 data for the exact target compound (CAS 497060-07-8) is not publicly reported, its scaffold places it squarely within the active chemical space of Chk1/Cdc7 inhibitors, unlike 2-pyridyl or non-heteroaryl analogues.

Kinase inhibitor selectivity Chk1 inhibitor Cdc7 inhibitor Pyridyl aminothiazole

Evidence-Anchored Application Scenarios for N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine in Kinase Drug Discovery and Chemical Biology


Chk1 or Cdc7 Chemical Probe Development via Direct Scaffold-Hopping from Validated Pyridyl Aminothiazole Series

The target compound is ideally positioned as a starting scaffold for laboratories pursuing Chk1 or Cdc7 inhibitor discovery. Its pyridin-3-yl 2-aminothiazole core matches the pharmacophore of published low-nanomolar Chk1 inhibitors (e.g., compound S01, IC50 ≈ 29 nM) and potent Cdc7 leads (e.g., compound 85, IC50 = 3.8 nM) [1][2]. Researchers can directly functionalize the remaining accessible positions around the thiazole and pyridine rings to explore SAR, avoiding the multi-step synthesis of the core scaffold from the 4-(3,4-dichlorophenyl)thiazol-2-amine intermediate (CAS 39893-80-6) . Procurement at ≥95% purity (CymitQuimica) ensures suitability for quantitative biochemical assays without extensive in-house repurification .

Kinase Selectivity Profiling Benchmark Against Multi-Target Pyridyl Aminothiazoles (e.g., CGH 2466)

CGH 2466 (CAS 252198-68-8, pyridin-4-yl at thiazole 5-position) is a multi-target adenosine receptor antagonist and p38/PDE4 inhibitor with IC50 values spanning 19–400 nM . The target compound, with its distinct regioisomeric connectivity (pyridin-3-yl at thiazole 2-position), can serve as a selectivity control in kinase profiling panels to test whether the pyridin-3-yl scaffold maintains Chk1/Cdc7 bias without engaging adenosine or p38 targets. This head-to-head profiling is essential for deconvoluting scaffold-specific polypharmacology versus target-driven pharmacology [3].

Fragment-Based or Structure-Based Drug Design Utilizing the 3,4-Dichlorophenyl Substituent as a Lipophilic Anchor

The 3,4-dichlorophenyl group is a recurring lipophilic anchor in kinase inhibitor design, occupying the hydrophobic back pocket of the ATP-binding site in both Chk1 and Cdc7 co-crystal structures [1][2]. The target compound delivers this validated lipophilic moiety pre-installed on the thiazole core, enabling fragment-growing or structure-based optimization efforts without the need for late-stage halogenation or Suzuki coupling steps. The relatively moderate molecular weight (322.21) further supports ligand efficiency-driven optimization .

Capillary Electrophoresis or HPLC Method Development Standard for Dichlorophenyl-Thiazole Containing APIs

Given its commercial availability at defined purity grades (90% from Bidepharm; ≥95% from CymitQuimica) and the availability of batch-specific QC data (NMR, HPLC, GC) from Bidepharm , the target compound can serve as a reference standard for developing analytical methods targeting dichlorophenyl-thiazole containing active pharmaceutical ingredients (APIs) or their synthetic intermediates. Its distinct UV chromophore (from the extended conjugation across the thiazole–pyridine system) and characteristic chlorine isotopic pattern in mass spectrometry provide unambiguous detection handles .

Quote Request

Request a Quote for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.